molecular formula C3HClFNS B1419550 Thiazole, 4-chloro-2-fluoro- CAS No. 496791-62-9

Thiazole, 4-chloro-2-fluoro-

Cat. No. B1419550
M. Wt: 137.56 g/mol
InChI Key: RFTBSLJGUKLVJF-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . A novel group of thiazole acrylonitrile derivatives was produced by reacting 3-hydroxy-3-(2-chloro-4-(trifluoromethyl) thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile with the desired acid chlorides at room temperature in the presence of triethylamine .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Thiazole Derivatives

    Thiazole derivatives, including those with chloro and fluoro substituents, have been synthesized and characterized, showing significant antimicrobial and cytotoxic activities. This includes the synthesis of 2,4-disubstituted-[1,3]-thiazoles, which demonstrated both cytotoxicity and antimicrobial efficacy (Sumangala et al., 2012).

  • Pharmacological Evaluation

    Thiazole derivatives have been evaluated for various pharmacological activities, such as anti-inflammatory, analgesic, CNS depressant, and muscle relaxant properties. For instance, a study on azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole highlighted these therapeutic potentials (Gurupadayya et al., 2008).

Chemical Properties and Applications

  • Structural and Spectroscopic Analysis

    Investigations into the structural and electronic properties of thiazole derivatives have been conducted. For example, a study on 3-chloro-4-fluoro-1,2,5-thiadiazole provided insight into its vibrational and electronic character through spectroscopic methods (Pacsai et al., 2012).

  • Synthesis and Reactions

    Research has also focused on the synthesis of perhalogenated thiazoles, exploring their reactions and mass spectral characteristics. This includes studies on mixed perhalogenated thiazoles with a 2-fluoro substituent, which provided insights into halogen migration and nucleophilic displacement reactions (Herkes & Bazer, 1976).

Therapeutic Research and Applications

  • Anticancer Research

    Thiazole derivatives have shown promise in anticancer research, with synthesized benzothiazole derivatives exhibiting cytotoxicity against various cancer cell lines. These compounds have been evaluated for their in vitro cytotoxicity, demonstrating potential as anticancer agents (Bolakatti et al., 2014).

  • Antimicrobial and Antifungal Research

    Novel thiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some showing potent effects. For instance, certain hydrazinyl thiazole derivatives demonstrated significant antifungal activity against Candida spp. (Yurttaş et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chloro-2-fluoroaniline, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

As mentioned in an earlier section, many more drug-bearing thiazole rings are nowadays used in the management of various diseases, and medicinal chemists across the globe are still hopeful in finding some of the best medications from this class .

properties

IUPAC Name

4-chloro-2-fluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClFNS/c4-2-1-7-3(5)6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTBSLJGUKLVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole, 4-chloro-2-fluoro-

CAS RN

496791-62-9
Record name 4-chloro-2-fluoro-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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